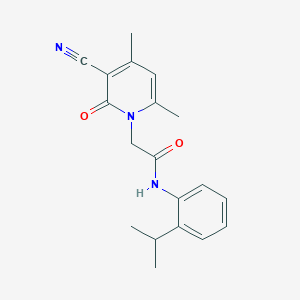![molecular formula C18H24N4O B5357699 N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5357699.png)
N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide, commonly known as PPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPMB belongs to the class of benzamide compounds and is known to have a high affinity for the sigma-1 receptor.
作用机制
PPMB exerts its pharmacological effects by binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. By binding to the sigma-1 receptor, PPMB modulates its activity, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
PPMB has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. PPMB has also been shown to increase the expression of neurotrophic factors, such as BDNF, which are involved in neuronal survival and growth.
实验室实验的优点和局限性
One of the main advantages of using PPMB in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific modulation of its activity. PPMB is also relatively stable and easy to synthesize, making it an attractive compound for scientific research. However, one of the limitations of using PPMB is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the study of PPMB. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other cellular proteins. Additionally, future studies could focus on developing more potent and selective sigma-1 receptor ligands based on the structure of PPMB.
Conclusion:
In conclusion, PPMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exerts its pharmacological effects by binding to the sigma-1 receptor and has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. PPMB has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and ease of synthesis. However, its potential toxicity needs to be carefully evaluated in preclinical studies. There are several future directions for the study of PPMB, including further investigation of its therapeutic applications and mechanism of action.
合成方法
The synthesis of PPMB involves a series of chemical reactions that occur in a controlled environment. The first step involves the reaction between 1-propyl-1H-pyrazole and 4-chlorobenzaldehyde, which produces 1-((4-chlorobenzyl)amino)-1-propyl-1H-pyrazole. The second step involves the reaction between 1-((4-chlorobenzyl)amino)-1-propyl-1H-pyrazole and 3-pyrrolidinecarboxaldehyde, which produces PPMB.
科学研究应用
PPMB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. PPMB has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-2-9-22-13-14(11-21-22)10-20-18(23)17-6-4-3-5-16(17)15-7-8-19-12-15/h3-6,11,13,15,19H,2,7-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGJFDPPDHVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)C2=CC=CC=C2C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5357618.png)
![3-benzyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5357624.png)
![2-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5357635.png)
![5-(2,3-dimethoxybenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357637.png)

![N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B5357650.png)
![3,4-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5357652.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5357661.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5357663.png)
![2-fluoro-N-(3-oxo-3-{[(2,3,5-trimethyl-1H-indol-7-yl)methyl]amino}propyl)benzamide](/img/structure/B5357686.png)

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5357693.png)
![2-chloro-N-ethyl-N-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5357696.png)